

Application Notes and Protocols: 4-Methoxybenzyl Acetate in Fragrance and Flavor Chemistry

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Compound of Interest

Compound Name: 4-Methoxybenzyl acetate

Cat. No.: B090953

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These application notes provide a comprehensive overview of **4-methoxybenzyl acetate**, also known as anisyl acetate, a significant compound in the fields of fragrance and flavor chemistry. This document details its chemical properties, synthesis, analytical methods, and applications, along with specific experimental protocols for its use in research and development.

Introduction and Chemical Profile

4-Methoxybenzyl acetate is a naturally occurring ester found in various fruits and vanilla.^[1] It is widely used as a flavoring agent and fragrance ingredient due to its pleasant aromatic profile.

Chemical Structure:

Synonyms: Anisyl acetate, p-methoxybenzyl acetate, cassie ketone.^[2]

Flavor and Aroma Profile: **4-Methoxybenzyl acetate** is characterized by a sweet, fruity, and floral aroma. Its flavor profile is described as sweet, smooth, and fruity with notes of cherry, plum, vanilla, and almond.^{[1][3]} It is also noted to have coumarin-like nuances with a jammy taste and the scent of strawberry jam.^[1]

Table 1: Physicochemical Properties of **4-Methoxybenzyl Acetate**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₂ O ₃	[3]
Molar Mass	180.203 g·mol ⁻¹	[3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	137 °C @ 12 mmHg	[4]
Solubility	Insoluble in water, glycerol, and propylene glycol; soluble in organic solvents and oils.	[4]
FEMA Number	2098	[4]
CAS Number	104-21-2	[3]

Applications in the Fragrance and Flavor Industry

4-Methoxybenzyl acetate is a versatile ingredient used to impart sweet, fruity, and floral notes to a wide range of products.

In Fragrance: It is utilized in fine fragrances, perfumes, and personal care products such as soaps, lotions, and shampoos. Its sweet, floral, and slightly powdery notes make it a valuable component in various fragrance compositions.

In Flavor: As a flavoring agent, it is incorporated into baked goods, chewing gum, and confectionery.[5] Its stability and pleasant taste profile make it suitable for a variety of food applications.

Table 2: Typical Use Levels of **4-Methoxybenzyl Acetate** in Food Products

Food Category	Average Usual ppm	Average Maximum ppm	Reference(s)
Baked Goods	-	12.0	[5]
Beverages (non-alcoholic)	-	6.3	[5]
Chewing Gum	-	31.0	[5]
Confectionery	-	18.0	[5]

Experimental Protocols

Enzymatic Synthesis of 4-Methoxybenzyl Acetate

This protocol describes a green chemistry approach to synthesizing **4-methoxybenzyl acetate** via enzymatic transesterification.

Materials:

- 4-Methoxybenzyl alcohol (anisyl alcohol)
- Vinyl acetate
- Immobilized Lipase B from *Candida antarctica* (CALB)
- Organic solvent (e.g., isooctane)
- Rotary shaker
- Standard laboratory glassware

Procedure:

- In a sealed reaction vessel, dissolve 4-methoxybenzyl alcohol and vinyl acetate in isooctane.
- Add immobilized CALB to the reaction mixture. The enzyme loading is typically 10% (w/w) of the total substrate weight.

- Incubate the reaction at 37°C with constant agitation (e.g., 250 rpm) on a rotary shaker for 72 hours.
- Monitor the reaction progress using Gas Chromatography (GC) by taking aliquots at regular intervals.
- Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
- The product, **4-methoxybenzyl acetate**, can be purified from the reaction mixture by vacuum distillation or column chromatography.

Table 3: Reported Yields for Enzymatic Synthesis of Benzyl Acetate Derivatives

Substrate	Conversion Yield (%)	Reference(s)
Benzyl alcohol	~90	[1]
4-Methoxybenzyl alcohol	>50	[1]
4-Hydroxybenzyl alcohol	~17	[1]
Vanillyl alcohol	42	[1]
4-Nitrobenzyl alcohol	48	[1]

Diagram 1: Workflow for Enzymatic Synthesis of **4-Methoxybenzyl Acetate**

Caption: Workflow for the enzymatic synthesis of **4-methoxybenzyl acetate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the qualitative and quantitative analysis of **4-methoxybenzyl acetate** in a fragrance or flavor matrix.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

- Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

- Dilute the fragrance or flavor sample containing **4-methoxybenzyl acetate** in a suitable solvent (e.g., dichloromethane or ethanol).
- If necessary, perform a liquid-liquid extraction to isolate the volatile components.
- Add an internal standard (e.g., methyl nonanoate) for quantitative analysis.

GC-MS Conditions:

- Injector Temperature: 250°C
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Mass Range: m/z 40-400

Data Analysis:

- Identify **4-methoxybenzyl acetate** by comparing its mass spectrum and retention time with that of a pure standard.
- Quantify the amount of **4-methoxybenzyl acetate** by comparing the peak area of the analyte to the peak area of the internal standard.

Diagram 2: GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis of **4-methoxybenzyl acetate**.

Sensory Evaluation Protocol

This protocol describes a quantitative descriptive analysis (QDA) to characterize the flavor and aroma profile of **4-methoxybenzyl acetate**.

Panelists:

- Select 8-12 trained sensory panelists with demonstrated ability to identify and scale the intensity of aroma and flavor attributes.

Sample Preparation:

- Prepare solutions of **4-methoxybenzyl acetate** in a neutral carrier (e.g., water with a solubilizer for flavor evaluation, or odorless mineral oil for fragrance evaluation) at various concentrations.
- Present the samples in coded, identical containers to the panelists.

Evaluation Procedure:

- Panelists individually evaluate the samples in a controlled environment (odor-free, quiet).
- Each panelist rates the intensity of predefined sensory attributes (e.g., sweet, fruity, cherry, vanilla, floral, powdery) on a labeled magnitude scale (e.g., 0-100).
- Provide panelists with appropriate palate cleansers (e.g., unsalted crackers, water) between samples.
- Collect the data from each panelist.

Data Analysis:

- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
- Generate a sensory profile (spider web plot) to visualize the flavor and aroma characteristics of **4-methoxybenzyl acetate**.

Diagram 3: Sensory Evaluation Workflow

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Stability Testing

This protocol outlines an accelerated stability test to evaluate the chemical and physical stability of **4-methoxybenzyl acetate** in a finished product (e.g., a lotion or a beverage).

Procedure:

- Prepare samples of the finished product containing **4-methoxybenzyl acetate**.
- Store the samples under various stress conditions:
 - Elevated temperature (e.g., 40°C, 50°C)
 - Refrigeration (e.g., 4°C)
 - Freeze-thaw cycles (e.g., -10°C to 25°C)
 - Light exposure (e.g., UV chamber)
- At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples and evaluate them for:
 - Physical changes: Color, odor, clarity, phase separation.
 - Chemical changes: Concentration of **4-methoxybenzyl acetate** (using GC-MS), pH.
- Compare the results to a control sample stored at room temperature in the dark.

Signaling Pathways in Olfaction and Gustation

The specific olfactory and gustatory receptors that bind to **4-methoxybenzyl acetate** have not been definitively identified in the reviewed literature. However, the general mechanisms of olfaction and gustation are well-established.

Olfactory Signaling: Odorants like **4-methoxybenzyl acetate** are detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific OR triggers a signaling cascade that leads to the generation of an action potential, which is then transmitted to the brain for processing.

Diagram 4: Generalized Olfactory Signaling Pathway

Caption: A generalized olfactory signal transduction cascade.

Gustatory Signaling: The sweet and vanilla-like taste of **4-methoxybenzyl acetate** suggests it may interact with sweet taste receptors. Sweet taste is mediated by a heterodimeric GPCR composed of T1R2 and T1R3 subunits. The binding of a sweet compound to this receptor initiates a signaling cascade that results in neurotransmitter release and the perception of sweetness.

Diagram 5: Generalized Sweet Taste Signaling Pathway

Caption: A generalized sweet taste signal transduction cascade.

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